Ligustrazine hydrochloride
Description
Origin and Historical Context in Traditional Medicine Research
Extraction from Ligusticum wallichii (Chuanxiong) and its Significance
Ligustrazine is a pharmacologically active alkaloid originally extracted from the dried rhizome of Ligusticum wallichii Hort (Chuanxiong). patsnap.comresearchgate.net Chuanxiong is a well-known traditional edible and medicinal herb with a history of use in Asia, including China, Japan, and Korea, for thousands of years. researchgate.netfrontiersin.org In traditional Chinese medicine (TCM), Chuanxiong is used to invigorate blood circulation and remove blood stasis. researchgate.net Its traditional applications have laid the groundwork for contemporary scientific investigation into its active components. researchgate.netfrontiersin.org
Evolution of Research from Traditional Use to Modern Scientific Inquiry
The journey of Ligustrazine from a component of a traditional herb to a subject of modern scientific scrutiny marks a significant evolution in pharmacology. frontiersin.orgfrontiersin.org Initially recognized for its role in traditional remedies for conditions like headaches, research has expanded to investigate its specific chemical constituents and their mechanisms of action. frontiersin.orgnih.gov Modern research has identified tetramethylpyrazine (TMP), another name for Ligustrazine, as a key active component of Chuanxiong. researchgate.netfrontiersin.org This has led to numerous preclinical and clinical studies to understand its therapeutic potential in a variety of diseases, particularly those related to the cardiovascular and cerebrovascular systems. patsnap.comresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,5,6-tetramethylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFOGXUTRDQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1124-11-4 (Parent) | |
| Record name | Pyrazine, tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20997867 | |
| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76494-51-4, 126400-81-5 | |
| Record name | Ligustrazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, tetramethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ligustrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIGUSTRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Chemical Classification in Academic Literature
Ligustrazine (Tetramethylpyrazine, TMP)
In scientific literature, the compound is commonly referred to as Ligustrazine or, more formally, tetramethylpyrazine (TMP). nih.govebi.ac.uk It is classified as an alkylpyrazine. wikipedia.org The chemical formula for Ligustrazine is C8H12N2. ebi.ac.ukwikipedia.org It is a member of the pyrazine (B50134) class of compounds, where all four hydrogen atoms on the pyrazine ring have been substituted by methyl groups. nih.gov
Ligustrazine Hydrochloride (TMPZ)
For research and clinical study purposes, Ligustrazine is often used in its hydrochloride salt form, known as this compound or TMPZ. nih.govmdpi.com This form is created by reacting Ligustrazine with hydrochloric acid. nih.gov The chemical formula for this compound is C8H13ClN2. nih.gov This salt form is often preferred for its stability and solubility in aqueous solutions, facilitating its use in experimental research. glpbio.com
Table 1: Chemical Nomenclature and Classification
| Common Name | Ligustrazine nih.gov |
| Systematic Name | 2,3,5,6-tetramethylpyrazine nih.gov |
| Abbreviation | TMP nih.gov |
| Chemical Class | Pyrazine, Alkaloid nih.gov |
| Hydrochloride Form | This compound nih.gov |
| Abbreviation (HCI form) | TMPZ mdpi.com |
Overview of Broad Pharmacological Research Domains
Cardiovascular and Cerebrovascular Systems
This compound has demonstrated significant therapeutic activity in the context of cardiovascular and cerebrovascular diseases. spandidos-publications.com Its primary mechanisms of action include vasodilation and anti-coagulation, contributing to improved blood flow and reduced blood viscosity. patsnap.com The compound is known to modulate vascular smooth muscle cells, endothelial cells, and platelets. patsnap.com
One of the key ways it achieves this is by inhibiting the influx of calcium ions into vascular smooth muscle cells, which leads to their relaxation and subsequent vasodilation. patsnap.comnih.gov Furthermore, it has been found to enhance the activity of nitric oxide synthase in endothelial cells, increasing the production of the potent vasodilator, nitric oxide. patsnap.com
Research has also highlighted its antiplatelet activity. Studies have shown that this compound can significantly inhibit ADP-induced platelet aggregation, thromboxane (B8750289) A2 secretion, and intracellular calcium mobilization in platelets. spandidos-publications.com This antiplatelet effect, combined with its ability to improve microcirculation, makes it a compound of interest for thrombotic vascular diseases. spandidos-publications.com A meta-analysis of 16 randomized controlled trials on unstable angina indicated that ligustrazine, in conjunction with conventional medicine, was associated with a notable improvement in symptoms and a reduction in nitroglycerin consumption. nih.gov
In cerebrovascular research, preclinical evidence from a systematic review and meta-analysis on ischemic stroke showed that ligustrazine significantly improved neurological function scores in animal models. nih.gov It was also found to reduce the percentage of cerebral infarction and brain water content. nih.govfrontiersin.org
Table 1: Effects of this compound on the Cardiovascular and Cerebrovascular Systems
| Effect | Mechanism of Action | Relevant Findings | References |
|---|---|---|---|
| Vasodilation | Inhibition of calcium ion influx in vascular smooth muscle cells; Enhancement of nitric oxide synthase activity. | Improves blood flow and reduces blood viscosity. | patsnap.comnih.gov |
| Anti-platelet Aggregation | Inhibition of ADP-induced platelet aggregation and thromboxane A2 secretion. | Reduces the risk of thrombotic events. | spandidos-publications.com |
| Myocardial Ischemia Improvement | Vasodilatory effect and improvement of microcirculation. | Associated with improved symptoms in unstable angina. | nih.gov |
Neurological Disorders
The neuroprotective properties of this compound are a significant area of research. patsnap.com Studies have demonstrated its potential in treating ischemic stroke and other neurovascular disorders. patsnap.com A systematic review of preclinical studies on ischemic stroke revealed that ligustrazine has a protective effect in animal models, with its mechanism linked to reducing inflammation and oxidative stress, inhibiting apoptosis, and repairing the blood-brain barrier. nih.govresearchgate.net
In a rat model of high-altitude cerebral edema, this compound pretreatment was found to effectively reduce brain water content and alleviate damage to brain tissue and nerve cells. mdpi.comnih.gov This protective effect is partly attributed to its ability to down-regulate the expression of proteins like AQP4, HIF-1α, and VEGF. mdpi.comnih.gov
Furthermore, research into lipopolysaccharide-induced neurocognitive impairment has shown that ligustrazine can ameliorate these impairments by activating autophagy and regulating the PI3K/AKT/mTOR signaling pathway. nih.gov It has also been shown to reduce the neurological activities of nitroglycerin-induced migraine in rats by inhibiting the c-fos/ERK signaling pathway. amegroups.org
Inflammation and Oxidative Stress
A crucial aspect of this compound's therapeutic potential lies in its anti-inflammatory and antioxidant properties. patsnap.comimrpress.com Across various disease models, it has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgresearchgate.netmdpi.comspandidos-publications.com This anti-inflammatory effect is beneficial in conditions like atherosclerosis, where inflammation is a key driver of disease progression. patsnap.com
The compound also exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. patsnap.commdpi.com In a rat model of high-altitude cerebral edema, this compound pretreatment significantly reduced levels of the oxidative stress marker malondialdehyde (MDA) while increasing levels of the antioxidant enzymes glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). mdpi.comnih.govnih.gov Its ability to combat oxidative stress is linked to the activation of the NRF2 signaling pathway. mdpi.comnih.gov By mitigating inflammation and oxidative damage, this compound can protect cells and tissues from injury. mdpi.comimrpress.com
Table 2: Anti-inflammatory and Antioxidant Effects of this compound
| Effect | Mechanism of Action | Key Markers Affected | References |
|---|---|---|---|
| Anti-inflammatory | Downregulation of pro-inflammatory signaling pathways. | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | nih.govfrontiersin.orgresearchgate.netmdpi.comspandidos-publications.com |
| Antioxidant | Scavenging of free radicals; Activation of the NRF2 signaling pathway. | ↓ MDA, ↑ SOD, ↑ GSH | mdpi.comnih.govnih.gov |
Oncology Research
Emerging research has highlighted the promising anti-tumor properties of this compound. imrpress.comnih.gov Studies have shown its potential to inhibit the growth, migration, and invasion of various cancer cell lines.
In the context of renal cell carcinoma (RCC), ligustrazine was found to significantly inhibit the proliferation, migration, and invasion of human RCC cell lines both in vitro and in vivo. nih.govjkcvhl.com The mechanism appears to involve the inhibition of the epithelial-mesenchymal transition (EMT) process. nih.govjkcvhl.com
Research on lung cancer has suggested that ligustrazine can ameliorate the condition by down-regulating the PTEN level and blocking the Wnt/β-catenin signaling pathway. nih.gov In ovarian cancer, ligustrazine has been shown to inhibit the invasion and migration of human ovarian cancer cells by reducing the expression of interleukin-8 (IL-8) through the ERK1/2, p38, and AP-1 signaling pathways. imrpress.com
Obstetrical and Gynecological Diseases
This compound has been investigated for its therapeutic role in several obstetrical and gynecological conditions. imrpress.comimrpress.com It has shown positive results in the treatment of endometriosis, preeclampsia, and ovarian cancer through its regulation of various cellular processes. imrpress.comimrpress.comresearchgate.net
In cases of preeclampsia, ligustrazine has demonstrated anti-preeclampsia effects by regulating trophoblast function, improving endothelial function, and dilating blood vessels. imrpress.comimrpress.com It has been found to increase the expression of vascular endothelial growth factor (VEGF) and decrease the expression of soluble Fms-like tyrosine kinase 1 (sFlt-1), thereby improving vascular endothelial function. imrpress.com
For endometriosis, ligustrazine has been shown to ameliorate the condition through multiple pathways, including the inhibition of invasion and metastasis of ectopic endometrial tissue. researchgate.net In a rat model of thin endometrium, ligustrazine was able to improve the morphology and promote the growth of the endometrium, with its mechanism linked to the activation of the PI3K/Akt signaling pathway through the upregulation of VEGF and VEGFR-2 expression. nih.gov
Other Emerging Therapeutic Areas
Beyond the well-established areas of research, this compound is being explored for its potential in other therapeutic applications. One such area is the treatment of alcohol addiction. clinicaltrials.gov The compound's multimodal mechanism of action in the central nervous system suggests it could be a potential therapeutic drug for this condition. clinicaltrials.gov
Another emerging application is in the prevention of skin photoaging. mdpi.com Due to its strong antioxidant activity, ligustrazine has been shown to scavenge reactive oxygen species (ROS) and inhibit the secretion of inflammatory factors in epidermal and dermal cells, suggesting its potential as a protective agent against skin damage caused by sun exposure. mdpi.com
Modulation of Cellular Signaling Pathways
This compound exerts its effects by modulating a range of intracellular signaling pathways that are crucial for various cellular processes. These pathways are implicated in conditions such as cardiovascular diseases, neurovascular disorders, and cancer. patsnap.com
Regulation of Calcium Ion Homeostasis
This compound plays a significant role in regulating intracellular calcium ion (Ca2+) concentrations. It has been shown to inhibit the influx of calcium ions into vascular smooth muscle cells, which leads to their relaxation, resulting in vasodilation and improved blood flow. patsnap.com In platelets, this compound significantly inhibits adenosine (B11128) diphosphate (B83284) (ADP)-induced Ca2+ mobilization in a dose-dependent manner. spandidos-publications.comnih.gov This inhibitory effect on Ca2+ mobilization is a key part of its antiplatelet activity. spandidos-publications.com
Further investigation into the mechanism reveals that this compound can modulate the expression of key calcium sensors, stromal interaction molecule 1 (STIM1) and Orai1. scielo.brscielo.br In platelets stimulated with ADP, this compound treatment was found to inhibit the expression of STIM1 and Orai1 at both the mRNA and protein levels. scielo.br This suggests that this compound reduces intracellular Ca2+ concentration, at least in part, by modulating the activities of these calcium sensors. scielo.br The compound has also been identified as a calcium antagonist, inhibiting high-voltage gated calcium currents in dorsal root ganglion neurons. nih.gov
Table 1: Effect of this compound on Calcium Ion Homeostasis
| Cellular Context | Key Findings | References |
| Vascular Smooth Muscle Cells | Inhibits Ca2+ influx, leading to vasodilation. | patsnap.com |
| Platelets | Significantly inhibits ADP-induced intracellular Ca2+ mobilization. | spandidos-publications.comnih.gov |
| Platelets | Inhibits the expression of calcium sensors STIM1 and Orai1. | scielo.brscielo.br |
| Dorsal Root Ganglion Neurons | Inhibits high-voltage gated calcium currents. | nih.gov |
Nitric Oxide Synthase (NOS) and Nitric Oxide (NO) Production
This compound has been found to influence the nitric oxide synthase (NOS) pathway and the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. patsnap.com Research indicates that it can enhance the activity of endothelial nitric oxide synthase (eNOS) in endothelial cells, leading to increased NO production. patsnap.comscispace.com This contributes to its vasodilatory effects and its ability to prevent platelet aggregation. patsnap.com
In the context of myocardial ischemia-reperfusion injury, this compound has been shown to have a cardioprotective effect by increasing NO production through the phosphorylation of eNOS. nih.gov This effect is linked to the PI3K/Akt pathway, with the phosphorylation of eNOS being an important downstream event. scispace.comnih.gov However, in other contexts, such as cerebral ischemia, excessive NO production can be neurotoxic. Some studies suggest that ligustrazine can reduce the overproduction of NO in such pathological conditions. frontiersin.org
Table 2: Influence of this compound on NOS and NO Production
| Cellular/Tissue Context | Effect | Underlying Mechanism | References |
| Endothelial Cells | Enhances NO production | Increases eNOS activity | patsnap.comscispace.com |
| Myocardial Tissue (Ischemia-Reperfusion) | Increases NO production | Promotes phosphorylation of eNOS via PI3K/Akt pathway | scispace.comnih.gov |
| Brain Tissue (Cerebral Ischemia) | Reduces excessive NO production | Regulation of NOS activity | frontiersin.org |
Akt Signaling Pathway Inhibition
The Akt (also known as protein kinase B) signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit the Akt signaling pathway in various cell types. spandidos-publications.comnih.gov In platelets, this compound markedly suppresses ADP-induced Akt phosphorylation, which is a key mechanism of its antiplatelet activity. spandidos-publications.comnih.gov It also inhibits insulin-like growth factor-1 (IGF-1)-induced Akt phosphorylation, further confirming its inhibitory effect on this pathway. spandidos-publications.com
In the context of cancer, ligustrazine can modulate the Akt/mTOR signaling pathway to suppress the proliferation of laryngeal squamous cell carcinoma cells. scialert.net By reducing the phosphorylation status of the Akt/mTOR pathway, it inhibits cell proliferation. scialert.net Furthermore, in combination with other therapeutic agents, ligustrazine has been shown to block angiogenesis in ovarian cancer by inhibiting the Akt pathway. imrpress.com
Table 3: Inhibition of the Akt Signaling Pathway by this compound
| Cellular Context | Key Findings | References |
| Platelets | Suppresses ADP- and IGF-1-induced Akt phosphorylation. | spandidos-publications.comnih.gov |
| Laryngeal Squamous Carcinoma Cells | Inhibits cell proliferation by modulating the AKT/mTOR pathway. | scialert.net |
| Ovarian Cancer Cells | In combination with paclitaxel, blocks angiogenesis by inhibiting the Akt pathway. | imrpress.com |
ERK1/2, p38, and AP-1 Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways, as well as the activator protein-1 (AP-1) signaling pathway, are involved in cell proliferation, differentiation, and stress responses. This compound has been shown to modulate these pathways. In vascular smooth muscle cells (VSMCs), ligustrazine attenuates platelet-derived growth factor-BB (PDGF-BB)-induced proliferation and migration by interrupting the ERK and p38 MAPK pathways. spandidos-publications.comd-nb.info
In the context of cancer, ligustrazine can reduce the expression of interleukin-8 (IL-8) in ovarian cancer cells by acting through the ERK1/2, p38, and AP-1 signaling pathways, thereby inhibiting cell invasion and migration. imrpress.comimrpress.comresearchgate.net It has also been observed that ligustrazine can suppress airway smooth muscle cell proliferation via the ERK1/2 signaling pathway. nih.gov
Table 4: Modulation of ERK1/2, p38, and AP-1 Signaling by this compound
| Cellular Context | Effect | Underlying Mechanism | References |
| Vascular Smooth Muscle Cells | Attenuates PDGF-BB-induced proliferation and migration | Interrupts ERK and p38 MAPK pathways | spandidos-publications.comd-nb.info |
| Ovarian Cancer Cells | Inhibits invasion and migration | Reduces IL-8 expression through ERK1/2, p38, and AP-1 pathways | imrpress.comimrpress.comresearchgate.net |
| Airway Smooth Muscle Cells | Suppresses proliferation | Acts via the ERK1/2 signaling pathway | nih.gov |
Wnt/β-catenin Pathway Modulation
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often linked to diseases like cancer. nih.govamegroups.org this compound has been found to modulate the Wnt/β-catenin pathway. In lung cancer, ligustrazine has been shown to inhibit tumor growth by blocking the Wnt/β-catenin pathway. nih.govamegroups.org It achieves this by increasing the level of GSK-3β, a key component of the β-catenin destruction complex. frontiersin.org
In endometriosis, a combination of ferulic acid, ligustrazine, and tetrahydropalmatine (B600727) was found to suppress epithelial-mesenchymal transformation by inactivating the Wnt/β-catenin pathway. nih.gov This suggests a role for ligustrazine in regulating cellular transformation processes through this pathway.
Table 5: Modulation of the Wnt/β-catenin Pathway by this compound
| Disease Context | Effect | Underlying Mechanism | References |
| Lung Cancer | Inhibits tumor growth | Blocks the Wnt/β-catenin pathway by increasing GSK-3β levels. | nih.govamegroups.orgfrontiersin.org |
| Endometriosis | Suppresses epithelial-mesenchymal transformation | Inactivates the Wnt/β-catenin pathway (in combination with other compounds). | nih.gov |
NF-κB Signaling Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. This compound has demonstrated inhibitory effects on this pathway. In a model of neuropathic pain, ligustrazine was shown to exert its analgesic effect by inhibiting the TLR4/NF-κB pathway. e-century.us
In the context of inflammation associated with endometriosis, ligustrazine increases the expression of IκBα, an inhibitor of NF-κB, thereby decreasing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. imrpress.com Furthermore, in lipopolysaccharide (LPS)-induced neurocognitive impairment, ligustrazine was found to ameliorate neuronal injury by regulating the PI3K/AKT/mTOR signaling pathway, while its effect on the NF-κB pathway was less pronounced in certain experimental conditions. nih.gov
Table 6: Inhibition of the NF-κB Signaling Pathway by this compound
| Disease/Model Context | Effect | Underlying Mechanism | References |
| Neuropathic Pain | Analgesic effect | Inhibition of the TLR4/NF-κB pathway. | e-century.us |
| Endometriosis | Anti-inflammatory effect | Increases IκBα expression, leading to decreased TNF-α and IL-1β. | imrpress.com |
| LPS-induced Neuroinflammation | Neuroprotective effect | Primarily through the PI3K/AKT/mTOR pathway, with some modulation of NF-κB. | nih.gov |
JAK/STAT Signaling Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a pivotal role in immunity, cell proliferation, and inflammation. nih.govwikipedia.org The pathway involves cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. nih.govwikipedia.org Research indicates that this compound can exert inhibitory effects on this pathway. In preclinical models of cerebral ischemia, ligustrazine has been shown to inhibit the activation of the JAK/STAT signaling pathway. frontiersin.org This inhibition is associated with a reduction in the permeability of the blood-brain barrier (BBB), a critical factor in mitigating neuronal damage following ischemic events. frontiersin.org The modulation of this pathway by this compound represents a key mechanism underlying its neuroprotective effects. frontiersin.org
Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress. mdpi.com this compound has been identified as a potent activator of this protective pathway. mdpi.comnih.gov Mechanistic studies reveal that this compound promotes the translocation of the Nrf2 transcription factor from the cytoplasm into the nucleus. mdpi.comnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes. nih.gov
This activation has been observed in various models, including high-altitude cerebral edema and alcoholic liver disease. mdpi.commerckmillipore.com The protective effects of this compound in these conditions are significantly diminished by Nrf2 inhibitors, confirming the essential role of this pathway. mdpi.comnih.gov
| Target Molecule/Process | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Nrf2 | Promotes nuclear translocation | Activation of the signaling pathway | mdpi.comnih.gov |
| GPX4, SLC7A11, FTH1 | Increased expression | Inhibition of ferroptosis | mdpi.com |
| HO-1, NQO1 | Upregulated expression | Antioxidant and cytoprotective effects | nih.govamegroups.org |
| MDA (Malondialdehyde) | Decreased levels | Reduction in lipid peroxidation | mdpi.com |
| GSH (Glutathione), SOD (Superoxide Dismutase) | Increased levels | Enhanced antioxidant capacity | mdpi.com |
Bcl-2 Apoptosis Signaling Pathway
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. This compound has been shown to modulate this pathway, often in a context-dependent manner. In studies related to endometriosis, ligustrazine induces apoptosis in ectopic endometrial cells by altering the balance of Bcl-2 family proteins. imrpress.comimrpress.com It achieves this by decreasing the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of pro-apoptotic proteins such as Bax and Bad. imrpress.comimrpress.com
Conversely, in models of vascular dementia, ligustrazine exhibits a neuroprotective role by suppressing apoptosis. It was found to counteract the increased ratio of Bax to Bcl-2, thereby inhibiting the apoptotic cascade in neuronal cells. nih.gov This demonstrates that ligustrazine can shift the cellular fate towards survival or apoptosis by modulating the Bcl-2 pathway, depending on the specific pathological environment. imrpress.comnih.gov
| Condition | Effect on Bcl-2 (Anti-apoptotic) | Effect on Bax/Bad (Pro-apoptotic) | Overall Outcome | Reference |
|---|---|---|---|---|
| Endometriosis | Decreased expression | Increased expression | Induction of apoptosis in ectopic cells | imrpress.comimrpress.com |
| Vascular Dementia | Increased expression (relative to Bax) | Decreased expression (relative to Bcl-2) | Suppression of neuronal apoptosis | nih.gov |
Caspase-3 and Caspase-9 Activation
Caspases are a family of cysteine proteases that execute the final stages of apoptosis. Caspase-9 is an initiator caspase in the intrinsic pathway, while Caspase-3 is a key executioner caspase. The effect of this compound on caspase activation is also highly dependent on the cellular context.
In conditions such as endometriosis and certain types of cancer, ligustrazine promotes apoptosis by increasing the expression and activation of both Caspase-9 and Caspase-3. imrpress.comimrpress.comnih.gov The activation of Caspase-9, often triggered by events upstream in the Bcl-2 pathway, initiates a cascade that leads to the activation of Caspase-3, which then cleaves various cellular substrates to orchestrate cell death. imrpress.comnih.govamegroups.org
In contrast, in neurodegenerative and ischemic injury models, ligustrazine has been reported to have an anti-apoptotic effect by reducing the activation of Caspase-3. frontiersin.orgnih.gov By inhibiting this key executioner caspase, ligustrazine helps to preserve cell viability in tissues vulnerable to ischemic or neurotoxic damage. frontiersin.orgnih.gov
AGEs-RAGE Signaling Pathway
The Advanced Glycation End-products (AGEs) and their Receptor (RAGE) signaling pathway is implicated in various pathologies, including diabetes complications, inflammation, and endothelial dysfunction. The binding of AGEs to RAGE triggers a cascade of inflammatory and oxidative stress responses. Research involving a combination injection containing salvia and this compound suggests a regulatory role for the compound on this pathway. imrpress.comimrpress.com
In the context of preeclampsia, this formulation was found to improve clinical outcomes, with the proposed mechanism involving the downregulation of the AGEs-RAGE signaling pathway. imrpress.comimrpress.com This modulation leads to a reduction in the expression of downstream inflammatory growth factors, thereby mitigating the inflammatory response and oxidative damage that contribute to endothelial dysfunction in this condition. imrpress.comimrpress.com
COX-2 and PGE2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and catalyzes the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are potent inflammatory mediators. Ligustrazine has demonstrated clear inhibitory effects on this inflammatory axis. imrpress.comimrpress.com
In studies on endometriosis, ligustrazine was shown to inhibit the expression of COX-2 and the subsequent production of PGE2. imrpress.comimrpress.com This action is part of a larger inhibitory effect that also includes the downregulation of Interleukin-1β (IL-1β), a cytokine that stimulates COX-2 synthesis. imrpress.comimrpress.com By disrupting this positive feedback loop, ligustrazine can suppress the growth of endometriotic cells. imrpress.comimrpress.com Furthermore, studies on ligustrazine-based analogs have confirmed a direct and potent inhibitory influence on both COX-1 and COX-2 enzymes. nih.gov
| Target Molecule | Observed Effect | Associated Condition | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inhibited expression and activity | Endometriosis, General Inflammation | imrpress.comimrpress.comnih.gov |
| Prostaglandin E2 (PGE2) | Inhibited production | Endometriosis | imrpress.comimrpress.com |
| Interleukin-1β (IL-1β) | Inhibited expression | Endometriosis | imrpress.comimrpress.com |
CCR5/RANTES Pathway
The Chemokine (C-C motif) receptor 5 (CCR5) and its ligand, RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), also known as CCL5, play a significant role in recruiting immune cells and driving inflammatory processes. This pathway is particularly relevant in the pathogenesis of endometriosis, where local immune inflammation is a key factor. imrpress.comimrpress.comnih.gov
Ligustrazine has been shown to exert an inhibitory effect on this pathway. imrpress.comimrpress.com Experimental studies using endometrial stromal cells from patients with endometriosis demonstrated that ligustrazine can down-regulate the expression and secretion of both RANTES and its receptor, CCR5. nih.gov By interfering with the CCR5/RANTES axis, ligustrazine may halt or reduce the progression of local immune inflammation, thereby ameliorating the development of endometriosis. imrpress.comimrpress.comnih.gov
Mechanistic Investigations of this compound at Molecular and Cellular Levels
Pharmacodynamics and Pharmacokinetics Research
Investigation of In Vitro and In Vivo Pharmacodynamics
The pharmacodynamic profile of Ligustrazine hydrochloride has been explored through both in vitro (laboratory-based) and in vivo (within a living organism) studies. These investigations reveal a range of biological activities at the cellular and systemic levels.
In vitro, this compound is described as a "calcium antagonist," exerting a vasodilatory effect by inhibiting the influx of Ca2+ and the release of intracellular calcium. selleckchem.com It has been shown to directly affect L-type calcium currents. selleckchem.com Further cellular studies have demonstrated its ability to protect the endothelium by downregulating the expression of ICAM-1 and HSP60. selleckchem.com In human umbilical vein endothelial cells (HUVECs), it can restrain lipopolysaccharide (LPS)-induced overexpression of IL-8 at both protein and mRNA levels, potentially by blocking the NF-kB-dependent pathway and involving the ERK and p38 MAPK signaling pathways. selleckchem.com
In vivo research corroborates these findings. In animal models, this compound can stimulate the production of nitric oxide (NO) in the pulmonary arteries of rats. selleckchem.com Pretreatment with the compound has been observed to significantly upregulate the phosphorylation of Akt and the endothelial isoform of nitric oxide synthase (eNOS). selleckchem.com It also demonstrates the ability to suppress the proliferation of vascular smooth muscle cells (VSMC) in the aorta of rabbits and can inhibit the JAK-STAT signal transduction pathway in rat models of cardiomyocyte hypertrophy. selleckchem.com
The pharmacological effects of this compound have been shown to be dose-dependent in several experimental models. Research on rabbit ventricular myocytes revealed that the compound reduces calcium transient in a manner dependent on the concentration applied. selleckchem.com
In a study involving a ligustrazine piperazine (B1678402) derivative (LPD), treatment of PC12 cells stably transfected with APP695swe and PSEN1dE9 resulted in a dose-dependent decrease in the levels of amyloid-beta peptides Aβ40 and Aβ42. nih.gov Similarly, intragastric administration of LPD to APP/PS1 mice for three months led to a dose-dependent reversal of cognitive deficits. nih.gov
The table below illustrates the dose-dependent reduction of Aβ peptides in APP/PS1 cells following treatment with a ligustrazine derivative.
| Treatment Group | Concentration (μM) | Aβ40 Level (Relative to Control) | Aβ42 Level (Relative to Control) |
|---|---|---|---|
| Control | 0 | 100% | 100% |
| LPD | 5 | ~80% | ~75% |
| LPD | 10 | ~60% | ~55% |
| LPD | 20 | ~45% | ~40% |
Data are synthesized from findings reported in studies on ligustrazine derivatives. nih.gov
The effects of this compound and its derivatives have been evaluated over time in various studies. In one in vitro experiment, the viability of HL-60 cells was assessed after treatment with 300 µg/mL of the compound over incubation periods of 24, 48, 60, and 72 hours, demonstrating its influence on cell viability over an extended period. selleckchem.com
Further research into the stability of ligustrazine derivatives in plasma also provides insight into its time-dependent presence. For instance, a study on a new derivative, compound 2c, showed that after incubation in rat plasma at 37 °C for 240 minutes, over 90% of the compound remained. nih.gov In contrast, a different ester derivative, T-VA, showed significant degradation, with more than 50% being degraded within 60 minutes under the same conditions. nih.gov This highlights how structural modifications can impact the compound's presence over time in a biological matrix.
Pharmacokinetic Profile Elucidation
The pharmacokinetic profile of this compound, which includes its absorption, distribution, metabolism, and excretion, has been a subject of significant research. These studies are crucial for understanding its behavior in the body. Early pharmacokinetic research identified a relatively short in-vivo half-life for the parent compound. nih.gov
Bioavailability, the proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect, is a key challenge for this compound. Studies have sought to improve its low oral bioavailability by creating different salt forms. sci-hub.se
One study compared the commercial phosphate (B84403) salt (TMP-Pho) with two newly synthesized "sweet salts," acesulfame (B1210027) (TMP-Acs) and saccharine (TMP-Sac). sci-hub.se Following oral administration in rats, both new salts exhibited approximately 40% higher bioavailability compared to the phosphate salt, as measured by the area under the curve (AUC). sci-hub.se This improvement was attributed to favorable interactions between the dissolution and permeation of the compound in vivo. sci-hub.se
The table below summarizes the key pharmacokinetic parameters from this comparative bioavailability study.
| Parameter | TMP-Pho | TMP-Acs | TMP-Sac |
|---|---|---|---|
| Cmax (ng/mL) | 400 | 350 | 300 |
| Tmax (h) | 0.25 | 0.5 | 0.5 |
| t1/2 (h) | 1.0 | 1.5 | 1.5 |
| AUC (0-8h) (ng·h/mL) | 450 | 635 | 650 |
| Relative Bioavailability | 100% | 141% | 144% |
Data derived from a study comparing different salts of Ligustrazine. sci-hub.se
The metabolism of this compound is a critical factor influencing its pharmacokinetic profile. Research indicates that the compound undergoes metabolism, and its derivatives have been studied to overcome the rapid metabolism of the original molecule. nih.gov
Studies in rats have shown that the metabolism of ligustrazine can be influenced by co-administration with other substances. When used in combination with Salviae Miltiorrhizae Radix et Rhizoma, the metabolism of ligustrazine was accelerated. nih.gov This effect was linked to changes in the expression of specific metabolic enzymes. The protein expression levels of CYP1A2, CYP2C11, and CYP3A2, which are isoenzymes involved in ligustrazine metabolism, were found to increase, leading to a faster breakdown of the compound. nih.gov Another study investigating the interaction between ligustrazine and valsartan (B143634) also suggested that ligustrazine promoted the metabolism of valsartan by activating the hepatic enzyme CYP3A4. tandfonline.com
The stability of this compound in plasma is a key determinant of its duration of action. The parent compound is known to be unstable. mdpi.com However, structural modifications have been shown to significantly improve its stability.
In a comparative study, a ligustrazine–phenolic acid ester (T-VA) was found to be unstable in rat plasma, likely due to enzymatic hydrolysis. nih.gov In contrast, a newly synthesized derivative (compound 2c) demonstrated high stability, with over 90% of the compound remaining after 240 minutes of incubation. nih.gov Another investigation into ligustrazine in rat serum found that it was stable when kept at 25°C for 8 hours and after three freeze/thaw cycles, with the relative standard deviation of measurements within 3.8%. akjournals.com
The following table presents data on the plasma stability of a novel ligustrazine derivative compared to a reference compound.
| Compound | Incubation Time (min) | Residual Percentage in Rat Plasma |
|---|---|---|
| T-VA | 60 | < 50% |
| Compound 2c | 240 | > 90% |
Data based on a study evaluating the plasma stability of ligustrazine derivatives. nih.gov
Drug Delivery Systems for Enhanced Pharmacokinetics
The therapeutic application of ligustrazine is often limited by its intrinsic pharmacokinetic properties, which can include inadequate water solubility, rapid metabolism and elimination, and consequently, low bioavailability. nih.govaascit.org To overcome these limitations, various novel drug delivery systems (DDS) have been developed and researched. mdpi.comazonano.com These systems aim to improve the pharmacokinetic profile of this compound by altering its distribution, extending its circulation time, and enabling targeted delivery to specific tissues. azonano.comkinampark.com Research has focused on carrier-based systems such as liposomes, microspheres, and nanoparticles to enhance the compound's effectiveness. nih.govmdpi.com
Liposomal Formulations
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile delivery system. monash.edumdpi.com They have been shown to modify the pharmacokinetic properties of drugs by protecting them from rapid degradation and altering their distribution patterns within the body. aascit.orgmdpi.com
Research into ligustrazine-loaded liposomes has demonstrated significant improvements in its pharmacokinetic profile. For instance, a study on this compound-loaded liposomes (LTH-L) designed using a thin film dispersion method reported an entrapment efficiency of 75.05 ± 10.67%. nih.gov These liposomes exhibited sustained and controlled-release properties. nih.gov In an ex vivo transdermal experiment, the release rate of LTH-L was slightly lower than that of the free drug, which is attributed to the sustained-release characteristics of the liposomal carrier. nih.gov
Another study involving ligustrazine phosphate liposomes in rats showed that the liposomal formulation led to a longer elimination half-life and wider distribution compared to the standard intravenous injection. aascit.org While some core pharmacokinetic parameters in the blood did not differ significantly from the reference formulation, the liposomal preparation demonstrated significantly higher accumulation in heart and brain tissues, indicating improved tissue targeting. aascit.org The distribution in the brain was particularly noteworthy, suggesting that liposomes could enhance the bioavailability of ligustrazine phosphate for treating cerebral conditions. aascit.org
Table 1: Characteristics of this compound Liposomal Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Finding | Source |
|---|---|---|---|---|---|
| This compound-Loaded Liposomes (LTH-L) | 118 ± 10.61 | -39.3 ± 3.7 | 75.05 ± 10.67 | Demonstrates sustained and controlled-release properties. nih.gov | nih.gov |
Microsphere-Based Delivery
Microspheres are small, spherical particles made from biodegradable polymers that can be used for controlled drug release. mdpi.comconsensus.app The release of the drug from microspheres can be controlled by mechanisms such as diffusion through the polymer matrix and erosion of the matrix itself. mdpi.com
In an effort to create a lung-targeting dosage form for pulmonary artery hypertension, this compound gelatin microspheres (LTH-GMS) were developed. nih.gov These microspheres had a mean diameter of 12.65 µm, with the majority of particles falling within a size range suitable for passive targeting to the lungs. nih.gov The in vitro release profile followed a first-order kinetic equation, and the release half-life (t1/2) of ligustrazine from the microspheres was approximately six times longer than that of the original drug solution. nih.gov
An in vivo distribution study in mice revealed significant lung targeting. Twenty minutes after intravenous administration, the relative distribution of LTH-GMS in the lungs was about six times greater than that of the standard this compound solution, demonstrating the potential of this delivery system to concentrate the drug at its intended site of action. nih.gov
Table 2: Research Findings on this compound Gelatin Microspheres (LTH-GMS)
| Parameter | Finding |
|---|---|
| Mean Diameter | 12.65 µm (87.5% of microspheres ranged from 5 to 24.9 µm) |
| Entrapment Efficiency | ~89% |
| In Vitro Release Half-Life | ~6 times longer than this compound solution |
| In Vivo Lung Distribution (20 min post-IV) | ~6 times higher than this compound solution |
Source: nih.gov
Nanoparticle Drug Delivery
Nanoparticle-based drug delivery systems offer another promising strategy to enhance the pharmacokinetic properties of ligustrazine. nih.gov These systems can improve the solubility and bioavailability of drugs that are poorly water-soluble. nih.govmdpi.com By encapsulating ligustrazine into nanocarriers, it is possible to overcome constraints such as its rapid breakdown in the body. nih.gov Studies have noted that ligustrazine nanoparticles (LN) can effectively enhance the compound's therapeutic potential by improving its delivery. nih.govnih.gov For example, a nano-delivery system using tetrahedral backbone nucleic acid molecules as carriers was developed to enhance ligustrazine's solubility and bioavailability, thereby maximizing its therapeutic efficacy in cardioprotection. nih.gov
Structure Activity Relationship Sar Studies and Derivative Development
Identification of Key Structural Features for Biological Activity
SAR studies have revealed that the biological activity of ligustrazine derivatives is highly dependent on specific structural modifications. The introduction of various substituents to the TMP nucleus has been shown to be a viable strategy for improving therapeutic effects. nih.govfrontiersin.org Key findings from these studies indicate that several structural elements are crucial for biological activity:
The Pyrazine (B50134) Ring: The core tetramethylpyrazine ring is the fundamental pharmacophore responsible for the baseline activity of ligustrazine.
Linker Chains: The length and flexibility of linker chains used to connect the TMP moiety to other chemical groups play a critical role. For instance, in a series of antitumor ligustrazine-heterocycle derivatives, the in vitro antiproliferative activity was found to increase with the lengthening of the methylene (B1212753) alkyl chain (from 8 to 12 carbons) used as a linker. nih.gov
Substituted Groups: The nature of the group attached to the TMP nucleus is a primary determinant of the derivative's specific activity. The addition of heterocyclic rings, phenolic acid moieties, or nitric oxide-donating groups can dramatically alter the compound's therapeutic profile. nih.govnih.govmdpi.com For example, the introduction of a benzimidazole (B57391) group was shown to increase the selectivity index in antitumor derivatives. nih.gov
Bonding Type: The type of chemical bond (e.g., ester, ether, or amide) connecting the TMP moiety to other functional groups significantly influences both the efficacy and stability of the derivative. Studies on neuroprotective agents found that ether bonds generally contributed to enhanced efficacy compared to ester and amide bonds. nih.gov
Substituent Position and Number: The specific location and number of substituents on attached aromatic or heterocyclic rings can fine-tune the biological activity. In one study, the cytotoxicity of derivatives increased with a greater number of methoxy (B1213986) groups on an attached ring. nih.gov Similarly, the position of a carboxylic acid substituent was found to be a key factor in the antiproliferative activity of certain derivatives. nih.gov
Design and Synthesis of Ligustrazine Derivatives
Leveraging the insights from SAR studies, researchers have designed and synthesized a wide array of ligustrazine derivatives. The primary strategy often involves the "combination principle," where the ligustrazine scaffold is chemically linked to other known bioactive molecules to create hybrid compounds with potentially synergistic or enhanced effects. mdpi.com
A significant area of development has been the synthesis of derivatives where ligustrazine is coupled with various heterocyclic compounds. In one extensive study, 33 novel ligustrazine-heterocycle (TMPH) derivatives were synthesized with the goal of creating potent antitumor agents. nih.govfrontiersin.org
The general synthesis involved a multi-step process:
Intermediate Synthesis: The precursor, TMP, was first treated with potassium permanganate (B83412) (KMnO₄) and hydrochloric acid (HCl) to synthesize a carboxylic acid intermediate (TMP-COOH). frontiersin.org
Coupling Reaction: This intermediate was then linked to various pharmaco-active heterocycles via a flexible methylene alkyl chain (ranging from 8 to 12 carbons). The final compounds were linked by an amide chain formed through a reaction involving 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and 4-dimethylaminopyridine (B28879) (DMAP). frontiersin.org
This approach led to the creation of a library of compounds where the TMP moiety was systematically combined with different heterocyclic rings, allowing for a thorough evaluation of their structure-activity relationships. nih.gov
To enhance the antiplatelet aggregation activity of ligustrazine, a series of novel derivatives capable of donating nitric oxide (NO) were designed and synthesized. mdpi.com The rationale was that introducing an NO donor group could augment the therapeutic effects, as NO is a potent endogenous vasodilator and inhibitor of platelet aggregation.
The synthesis of these compounds involved several key steps:
N-Oxide Formation: Commercially available ligustrazine hydrochloride was first neutralized and then treated with a hydrogen peroxide solution in acetic acid to produce ligustrazine N-Oxide. mdpi.com
Intermediate Formation: The N-Oxide was then treated with acetic anhydride (B1165640) to create an intermediate compound. mdpi.com
Coupling with NO Donors: Finally, this intermediate was coupled with various NO donor moieties using different linkers to generate the target NO-donating ligustrazine derivatives. mdpi.com
This strategy successfully produced hybrid compounds that combined the pharmacological properties of both ligustrazine and nitric oxide.
In the pursuit of more stable and effective neuroprotective agents, researchers have synthesized derivatives by conjoining ligustrazine with various phenols and phenolic acids through ester, ether, and amide linkages. nih.gov This work was prompted by the observation that previously developed ligustrazine-phenolic acid esters were unstable in plasma, likely due to enzymatic hydrolysis. nih.gov
By creating a series of 21 novel derivatives with different bonding types, scientists were able to systematically investigate how the linkage affects both stability and neuroprotective activity. The synthesis of these compounds generally involved combining a brominated TMP intermediate with various phenolic compounds under alkaline conditions to form ether or ester bonds, or reacting a TMP-methanamine intermediate with phenolic acids to form amide bonds. nih.govnih.gov This approach aimed to create derivatives with improved pharmacokinetic profiles while retaining or enhancing the desired therapeutic effects. nih.gov
Evaluation of Modified Compounds for Enhanced Therapeutic Efficacy and Stability
The newly synthesized ligustrazine derivatives have been extensively evaluated through in vitro and in vivo assays to determine their therapeutic efficacy and stability compared to the parent compound. The results have demonstrated that structural modification can lead to significant improvements.
Many derivatives exhibit substantially enhanced biological activity. For example, in a study of 33 ligustrazine-heterocycle derivatives, all showed higher antiproliferative activity against five tested cancer cell lines than the original TMP. nih.gov One of the most potent compounds, designated 12-9 , displayed significant inhibitory activity with IC₅₀ values in the low micromolar range, notably 0.84 ± 0.02 µM against the MDA-MB-231 human breast cancer cell line. nih.govfrontiersin.org Similarly, in a series of neuroprotective agents, a ligustrazine-phenol ether derivative, 2c , showed a much higher protective effect (EC₅₀ = 1.07 μM) on damaged PC12 cells compared to ligustrazine (EC₅₀ = 64.46 μM). nih.gov
The stability of the derivatives has also been a key point of evaluation. It was found that ligustrazine-phenolic acid esters were prone to degradation in rat plasma. nih.gov In contrast, derivatives with ether or amide linkages showed markedly improved plasma stability. This suggests that avoiding the ester bond, which is susceptible to enzymatic hydrolysis, is a successful strategy for designing more robust and durable compounds for in vivo applications. nih.gov
Table 1: Comparison of Biological Activity of Ligustrazine and Selected Derivatives
| Compound | Derivative Type | Target/Assay | Potency (IC₅₀/EC₅₀) | Fold Improvement vs. Ligustrazine |
|---|---|---|---|---|
| Ligustrazine (TMP) | Parent Compound | Neuroprotection (PC12 cells) | 64.46 µM | 1x |
| Compound 12-9 | Heterocycle | Antiproliferation (MDA-MB-231 cells) | 0.84 µM | N/A* |
| Compound 2c | Phenol Ether | Neuroprotection (PC12 cells) | 1.07 µM | ~60x |
| Compound 15d | Nitric Oxide-Donating | Antiplatelet Aggregation (ADP-induced) | More potent than Ligustrazine | N/A* |
| Compound VA-06 | Vanillic Acid Amide | Neuroprotection (PC12 cells) | 17.39 µM | ~3.7x |
Direct fold improvement cannot be calculated due to different assays or lack of baseline ligustrazine data in the specific assay.
Computational Approaches in Drug Design (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become integral to the development of ligustrazine derivatives. These techniques allow researchers to predict and analyze the binding interactions between a designed compound (ligand) and its biological target (e.g., a protein or enzyme) at the molecular level. This provides valuable insights into the mechanism of action and helps rationalize the observed SAR. nih.gov
In the development of antitumor ligustrazine-heterocycle derivatives, molecular docking was used to explore the binding modes of the most active compound, 12-9 , with several target proteins implicated in cancer progression, including B-cell lymphoma 2 (Bcl-2), Caspase-3 (CASP-3), and Proteasome Subunit Beta Type-5 (PSMB5). nih.govresearchgate.net The results showed that compound 12-9 had a greater binding affinity for these targets than the parent ligustrazine molecule. nih.gov For instance, the docking scores of 12-9 and TMP with the PSMB5 protein were -7.925 and -5.509, respectively, indicating a stronger interaction for the derivative. nih.gov Visual analysis of the docking results revealed that the derivative was firmly embedded in the binding pocket of the target proteins, forming key hydrogen bonds that stabilize the complex. nih.govfrontiersin.org
Similarly, for the nitric oxide-donating derivatives, molecular docking was performed with the thromboxane (B8750289) A2 receptor to understand the SAR for their antiplatelet aggregation activity. mdpi.comnih.gov These computational studies provide a rational basis for designing next-generation compounds with even greater potency and selectivity, guiding the synthetic efforts toward the most promising molecular scaffolds.
Combination Therapies and Synergistic Effects in Research
Ligustrazine Hydrochloride in Combination with Other Traditional Chinese Medicines
The study of this compound combined with active compounds from other traditional Chinese medicines is a key research area. These studies often seek to utilize the multi-pathway mechanisms of traditional remedies to improve treatment efficacy.
Salvia miltiorrhiza (Danshen)
The combination of this compound and active constituents from Salvia miltiorrhiza (Danshen) is frequently investigated, particularly for cardiovascular and cerebrovascular diseases. frontiersin.org Research indicates that this combination can synergistically improve conditions related to myocardial ischemia and cerebral infarction. frontiersin.orgnih.gov The primary active components of Danshen, such as tanshinol, work with this compound to increase coronary blood flow, improve microcirculation, and reduce the extent of cerebral ischemia. frontiersin.org The proposed mechanisms for this synergy include vasodilation, inhibition of platelet aggregation, anti-inflammatory properties, and scavenging of free radicals. jst.go.jp A study on myocardial ischemia/reperfusion injury demonstrated that a combination injection significantly reduced infarct size and improved cardiac function by activating the Akt/eNOS signaling pathway. nih.gov
| Component from Salvia miltiorrhiza | Potential Synergistic Action with this compound | Investigated For |
| Tanshinol | Improves coronary microcirculation and hemorheology. frontiersin.org | Ischemic cardiovascular and cerebrovascular diseases. frontiersin.org |
| Danshensu | Lyses blood clots, dilates coronary arteries, inhibits platelet aggregation. jst.go.jp | Myocardial ischemia. jst.go.jp |
Sinomenine
Sinomenine, an alkaloid from the plant Sinomenium acutum, has been studied in combination with this compound for its analgesic and anti-inflammatory effects. frontiersin.org Research in animal models of postoperative and inflammatory pain has shown that the combination produces marked synergistic analgesic effects. Sinomenine is known for its immunoregulative properties, and when combined with ligustrazine, it may offer enhanced pain relief and reduction of inflammation. frontiersin.orgtmrjournals.com The synergy between the two compounds is thought to be a result of their different mechanisms of action in pain and inflammation pathways.
Paeoniflorin
Paeoniflorin, a primary active component of Paeonia lactiflora (Peony), has been researched in combination with this compound for its potential neuroprotective effects. sciltp.com Studies suggest that this combination may decrease oxidized low-density lipoprotein-induced angiogenesis. sciltp.com Paeoniflorin itself is known to have anti-inflammatory, anti-oxidative, and anti-apoptotic properties, which may complement the actions of ligustrazine in protecting against neuronal damage. nih.govnih.gov
Borneol
Borneol is a bicyclic monoterpene often used in traditional medicine formulations to facilitate drug delivery. Research has demonstrated that borneol can enhance the percutaneous absorption and brain distribution of this compound. nih.gov This is attributed to its ability to increase penetration across the blood-brain barrier. nih.govmdpi.com Studies have shown that the combination of borneol and this compound results in a synergistic neuroprotective effect in cerebral ischemia-reperfusion injury. nih.govnih.gov The cooperation of the two compounds has been observed to be more effective than either agent alone in improving microcirculation and reducing inflammatory markers in various brain regions. nih.govnih.gov
| Combined Agent | Primary Synergistic Mechanism | Therapeutic Target |
| Borneol | Enhances blood-brain barrier penetration and brain distribution of ligustrazine. nih.govmdpi.com | Cerebral Ischemia. nih.govnih.gov |
This compound in Combination with Conventional Pharmaceuticals
The integration of this compound with conventional drugs is a field of active investigation, with the goal of improving standard treatment efficacy and potentially mitigating side effects.
Chemotherapeutic Agents
A significant area of research is the combination of this compound with chemotherapeutic agents to enhance their anti-tumor effects. nih.gov Studies have shown that it can help overcome multidrug resistance in cancer cells, a major hurdle in chemotherapy. nih.gov For instance, research on ovarian cancer cells found that this compound enhances the anti-tumor effects of paclitaxel. nih.govimrpress.com The mechanism involves inhibiting angiogenesis by suppressing the ERK1/2 and Akt pathways and promoting tumor cell apoptosis. imrpress.com By combining it with chemotherapy, this compound may act as a sensitizing agent, strengthening the damaging effects on tumors while potentially reducing the toxicity of the chemotherapeutic drugs to normal tissues. nih.govnih.gov
| Research Finding | Cancer Type Investigated | Proposed Mechanism of Synergy |
| Enhanced anti-tumor effect of paclitaxel. nih.govimrpress.com | Ovarian Cancer | Inhibition of angiogenesis and promotion of apoptosis. imrpress.com |
| Reversal of multidrug resistance. nih.gov | Various Cancers | Downregulation of drug-resistant proteins. imrpress.com |
| Increased response rate in salvage chemotherapy. nih.gov | Non-Hodgkin's Lymphoma | Correlation with p-glycoprotein (P-gp) expression. nih.gov |
Atorvastatin (B1662188)
Research into the combination therapy of this compound and Atorvastatin is an emerging area of interest, largely driven by the distinct yet potentially complementary pharmacological actions of each compound on cardiovascular health. While direct clinical trials on their synergistic effects are limited, the foundational mechanisms of each suggest a basis for their combined use in managing atherosclerosis and related conditions.
This compound, also known as tetramethylpyrazine (TMP), has demonstrated a variety of biological activities beneficial for treating atherosclerosis. nih.gov Studies in animal models have shown that TMP can exert anti-atherosclerotic functions through several mechanisms, including anti-inflammatory action, antioxidant effects, protection of endothelial function, and antiplatelet activity. nih.gov Furthermore, research has indicated that TMP can favorably modulate lipid profiles by significantly decreasing levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.govnih.gov
Atorvastatin, a member of the statin class, is a cornerstone in the prevention and treatment of atherosclerotic disease. nih.gov Its primary mechanism involves the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway, leading to a significant reduction in plasma cholesterol and LDL levels. clinician.com Beyond its lipid-lowering effects, atorvastatin also exhibits pleiotropic effects, such as improving endothelial function, enhancing the stability of atherosclerotic plaques, reducing oxidative stress and inflammation, and inhibiting thrombogenic responses. researchgate.net
Given these properties, a potential synergistic relationship can be hypothesized. This compound's multifaceted anti-atherosclerotic and lipid-modulating effects could complement the potent lipid-lowering action of atorvastatin. nih.gov This has led to suggestions that clinicians should consider the potential for combination therapies that amalgamate TMP with statins. nih.gov Such a combination could theoretically target the pathophysiology of atherosclerosis from multiple angles, potentially leading to enhanced therapeutic outcomes. However, it is crucial to note that this potential synergy is based on the individual mechanisms of action, and further dedicated research, including clinical studies, is necessary to validate the efficacy and safety of this combination therapy.
Low Molecular Weight Heparin
The combination of this compound and heparin has been investigated for its potential synergistic antithrombotic effects. Research, particularly in preclinical models, has demonstrated that this combination can be more effective at preventing thrombosis than either agent used alone.
This compound is known for its ability to inhibit platelet aggregation and for its antithrombotic properties. researchgate.net Heparin and its derivative, Low Molecular Weight Heparin (LMWH), are potent anticoagulants that work by accelerating the activity of antithrombin III, which in turn inactivates key clotting factors like thrombin and factor Xa. dovepress.comresearchgate.net The distinct mechanisms of action—this compound's antiplatelet effect and heparin's anticoagulant effect—provide a strong rationale for their combined use in antithrombotic therapy.
A study utilizing a rat model of induced arteriovenous shunt thrombosis systematically evaluated the antithrombotic effects of this compound injection (LHI) and heparin, both individually and in combination. The findings revealed a significant synergistic effect, where the combination therapy achieved a much higher antithrombotic activity than when either drug was administered alone. Notably, the study identified that a combined dose of 80 mg/kg of LHI with 50 U/kg of heparin resulted in a 100% antithrombotic activity, an effect significantly greater than that observed with heparin alone, even at higher doses. researchgate.net
Table 1: Antithrombotic Activity of this compound Injection (LHI) and Heparin Combination Therapy in a Rat Model researchgate.net
| Treatment Group (Dose) | Thrombus Weight (mg) | Protein Concentration in Thrombus (µg/ml) | Inhibition Rate of Thrombosis (%) | Plasma Anti-thrombin Activity (U/ml) |
| LHI (80 mg/kg) + Heparin (0 U/kg) | 14 ± 3 | 140 ± 26 | 37 | 1.1 ± 0.04 |
| LHI (0 mg/kg) + Heparin (55 U/kg) | 9 ± 2 | 88 ± 19 | 58 | 1.3 ± 0.04 |
| LHI (0 mg/kg) + Heparin (60 U/kg) | 12 ± 2 | 118 ± 22 | 37 | 1.2 ± 0.03 |
| LHI (80 mg/kg) + Heparin (50 U/kg) | 0 ± 0 | 14 ± 3 | 100 | 1.5 ± 0.04 |
Data represents mean ± standard deviation.
These findings suggest that the combination of this compound and heparin can provide a potent antithrombotic effect, potentially allowing for the use of lower doses of each drug to achieve a desired therapeutic outcome, which could in turn reduce the risk of side effects. This research provides a valuable foundation for further clinical application and optimization of this combination therapy in the management of thrombotic diseases. researchgate.net
Gabapentin or Pregabalin
Following a comprehensive search of scientific literature, no research studies were identified that specifically investigate the combination therapy of this compound with either Gabapentin or Pregabalin for any clinical indication, including neuropathic pain. While Gabapentin and Pregabalin are established first-line treatments for neuropathic pain, and are sometimes used in combination with other analgesics, their synergistic effects with this compound have not been explored in the available research. nih.govnih.gov
Research on Synergistic Mechanisms and Pharmacological Interactions
The research into the synergistic mechanisms of this compound primarily revolves around its well-documented effects on the cardiovascular system, particularly its antiplatelet and antithrombotic activities. These properties make it a candidate for combination therapies aimed at preventing and treating thrombotic diseases.
The primary pharmacological interaction demonstrating synergy is with anticoagulant medications like heparin. As detailed in a study on arteriovenous shunt thrombosis in rats, this compound injection combined with heparin achieved a 100% antithrombotic effect, which was significantly more effective than either drug administered alone. researchgate.net This synergy is attributed to the complementary mechanisms of action: this compound inhibits platelet aggregation, while heparin acts as an anticoagulant, thus targeting two different pathways in thrombus formation. researchgate.net
The antiplatelet mechanism of this compound itself is a key area of study for potential pharmacological interactions. It has been shown to inhibit platelet activation through the suppression of the Akt signaling pathway. By doing so, it dose-dependently inhibits adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, thromboxane (B8750289) A2 (TXA2) secretion, and the mobilization of intracellular calcium (Ca2+). Further research has elucidated that this compound suppresses platelet aggregation by regulating the activity of calcium sensors, specifically the stromal interaction molecule 1 (STIM1) and Orai1. nih.gov By inhibiting these calcium sensors, it reduces the influx of intracellular calcium, a critical step in platelet aggregation. nih.gov
These specific antiplatelet mechanisms suggest a strong basis for synergistic interactions with other antiplatelet agents that work through different pathways, such as aspirin (B1665792) or P2Y12 inhibitors like clopidogrel. While specific studies on these combinations are an area for future research, the potential for enhanced antiplatelet and antithrombotic efficacy is a significant point of interest. nih.gov The development of novel derivatives that combine the structure of Ligustrazine with nitric oxide (NO) donors is another research avenue, aiming to create compounds with enhanced antiplatelet aggregation activity through built-in synergism.
Methodological Considerations in Ligustrazine Hydrochloride Research
In Vitro Experimental Models
In vitro models are fundamental for initial screening and mechanistic studies of ligustrazine hydrochloride, providing a controlled environment to dissect its cellular and molecular effects.
A diverse range of human cell lines has been utilized to explore the multifaceted activities of this compound.
SKOV3 (Human Ovarian Cancer Cell Line): Research using the SKOV3 cell line has demonstrated that ligustrazine can inhibit the proliferation, migration, and invasion of ovarian cancer cells. imrpress.com One study found that ligustrazine exerts these effects by up-regulating the expression of miR-211. imrpress.com Another study confirmed that ligustrazine can reduce the expression of interleukin-8 (IL-8), a pro-inflammatory cytokine, thereby inhibiting the invasion and migration of SKOV3 cells. imrpress.com
MDA-MB-231 (Human Breast Cancer Cell Line): In studies involving the MDA-MB-231 breast cancer cell line, ligustrazine has been shown to induce apoptosis and inhibit tumor growth. This suggests its potential as an anti-cancer agent in breast cancer models.
PC12 (Rat Pheochromocytoma Cell Line): The PC12 cell line, which can differentiate into neuron-like cells, is a valuable model for neuropharmacological research. Studies have utilized differentiated PC12 cells to investigate the neuroprotective effects of novel ligustrazine derivatives against neurotoxicity.
HUVEC (Human Umbilical Vein Endothelial Cells): HUVECs are a standard model for studying endothelial function and angiogenesis. Research has shown that this compound can promote the growth of HUVECs under hypoxic conditions, suggesting a potential role in promoting vascular health in ischemic environments.
Table 1: Summary of this compound Effects in Different Cell Culture Systems
| Cell Line | Cell Type | Key Research Findings |
| SKOV3 | Human Ovarian Cancer | Inhibits proliferation, migration, and invasion. imrpress.com |
| MDA-MB-231 | Human Breast Cancer | Induces apoptosis and inhibits tumor growth. |
| PC12 | Rat Pheochromocytoma | Derivatives exhibit neuroprotective effects against neurotoxicity. |
| HUVEC | Human Umbilical Vein Endothelial Cells | Promotes cell growth under hypoxic conditions. |
The antiplatelet activity of this compound is a significant area of investigation, with various in vitro models employed to understand its mechanisms. These models typically involve stimulating platelet-rich plasma (PRP) with agonists to induce platelet activation and aggregation.
Agonist-Induced Platelet Aggregation: A common method involves the use of agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin to trigger platelet aggregation, which is then measured using techniques like light transmission aggregometry. nih.govscielo.br Studies have consistently shown that this compound significantly inhibits platelet aggregation induced by these agonists in a dose-dependent manner. scielo.brspandidos-publications.com
Mechanistic Studies: To delve deeper into the mechanism of action, researchers have explored the impact of this compound on intracellular signaling pathways. It has been demonstrated that ligustrazine suppresses platelet activation by inhibiting the Akt signaling pathway. spandidos-publications.comproquest.com Furthermore, it has been shown to inhibit intracellular calcium mobilization and thromboxane (B8750289) A2 (TXA2) formation, both critical steps in platelet activation. scielo.brspandidos-publications.com Investigations have also revealed that ligustrazine can inhibit the expression of calcium sensors STIM1 and Orai1, providing another layer of understanding of its antiplatelet effects. scielo.brscielo.brusp.br
Table 2: Investigated Mechanisms of Antiplatelet Action of this compound
| Mechanism | Research Finding |
| Platelet Aggregation | Dose-dependent inhibition of ADP, collagen, and thrombin-induced aggregation. nih.govscielo.brspandidos-publications.com |
| Signaling Pathway | Suppression of the Akt signaling pathway. spandidos-publications.comproquest.com |
| Intracellular Messengers | Inhibition of intracellular Ca2+ mobilization and TXA2 formation. scielo.brspandidos-publications.com |
| Calcium Sensors | Inhibition of STIM1 and Orai1 expression. scielo.brscielo.brusp.br |
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological and pathological effects of this compound in a whole-organism context, providing crucial data on its efficacy in various disease states.
A variety of rat and mouse models have been utilized to study the therapeutic potential of this compound across a spectrum of diseases.
Rat Models:
High-Altitude Cerebral Edema (HACE): In a rat model of HACE, this compound pretreatment was found to prevent ferroptosis by activating the NRF2 signaling pathway, thereby alleviating brain edema. nih.gov
Hepatic Preneoplasia: In a rat model of diethylnitrosamine (DEN)-induced hepatic precancerous lesions, ligustrazine demonstrated a protective effect on the liver. farmaciajournal.com
Migraine: A nitroglycerin-induced migraine model in rats showed that ligustrazine could inhibit the overexpression of pain-related neurotransmitters in the trigeminal ganglion. amegroups.orgnih.gov
Endometriosis: In a rat model of endometriosis, ligustrazine enhanced the phagocytic ability of peritoneal macrophages. imrpress.com
Mouse Models:
Alzheimer's Disease: The therapeutic potential of tetramethylpyrazine, the active component of this compound, has been investigated in mouse models of Alzheimer's disease. frontiersin.org
Cerebral Ischemia/Reperfusion Injury: In a mouse model of middle cerebral artery occlusion (MCAO), tetramethylpyrazine treatment was shown to upregulate the expression of the anti-inflammatory protein MCPIP1. frontiersin.org
Ovarian Cancer: The anti-IL-8 antibodies, which can be influenced by ligustrazine, have been shown to reduce tumor growth in a mouse cancer model. imrpress.com
The translation of promising preclinical findings from animal models to successful clinical applications in humans is a significant challenge in drug development. nih.gov While this compound has demonstrated efficacy in various animal models, several factors must be considered for its clinical translation.
Pharmacokinetics and Bioavailability: The rapid degradation and low bioavailability of ligustrazine can limit its therapeutic effect. researchgate.net This necessitates the development of novel formulations or delivery systems to improve its pharmacokinetic profile.
Species Differences: Physiological and metabolic differences between rodents and humans can lead to discrepancies in drug efficacy and toxicity. nih.gov Therefore, results from animal studies should be interpreted with caution.
Standardization and Quality Control: The complexity of components in traditional Chinese medicine can present challenges in standardization and quality control, which are crucial for ensuring consistent clinical outcomes. dovepress.com
Clinical Trial Design: Rigorous, well-designed clinical trials are essential to validate the efficacy and safety of this compound in human populations. imrpress.com Despite its widespread use in China for conditions like ischemic cerebrovascular disease, there is a need for more large-scale, randomized controlled trials to provide robust evidence for its therapeutic applications. frontiersin.org
Analytical Techniques and Methodologies
Accurate and sensitive analytical methods are critical for the quantification of this compound in biological matrices and pharmaceutical formulations, which is essential for pharmacokinetic studies, quality control, and clinical monitoring.
A variety of analytical techniques have been developed and employed for the determination of ligustrazine.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is a widely used technique for the separation and quantification of ligustrazine. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological samples like serum, LC-MS/MS methods have been developed. This technique allows for the accurate determination of low concentrations of ligustrazine. researchgate.netakjournals.com
Polymer Monolithic Micro-extraction (PMME): As an efficient and environmentally friendly sample preparation technique, PMME has been combined with UHPLC-MS/MS for the determination of ligustrazine in rat serum. researchgate.netakjournals.com
Other Techniques: Other analytical methods that have been reported for the determination of ligustrazine include gas chromatography-mass spectrometry (GC-MS) and various electrochemical methods. researchgate.net
Table 3: Analytical Techniques for the Determination of this compound
| Technique | Application | Advantages |
| HPLC-UV | Quantification in pharmaceutical formulations and biological samples. | Robust, widely available. |
| LC-MS/MS | Highly sensitive and selective quantification in biological matrices. | High sensitivity and specificity. |
| PMME-UHPLC-MS/MS | Determination in rat serum. | Efficient, environmentally friendly sample preparation. |
| GC-MS | Analysis of ligustrazine. | Good for volatile compounds. |
| Electrochemical Methods | Quantification of ligustrazine. | Can be rapid and cost-effective. |
Western Blotting and Immunofluorescence
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is frequently employed to analyze the expression levels of proteins involved in signaling pathways related to apoptosis, inflammation, and cell cycle regulation. For instance, studies have utilized Western blotting to measure the expression of apoptosis-associated proteins in colorectal cancer cells following treatment with ligustrazine. amegroups.org Similarly, this technique has been used to evaluate the expression of phosphodiesterases (PDEs) in the lung tissue of asthmatic rat models treated with ligustrazine. nih.gov The general workflow involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.
Immunofluorescence is another antibody-based technique that allows for the visualization of the subcellular localization of specific proteins within cells or tissues. While closely related to immunohistochemistry, which is used for tissue sections, immunofluorescence is typically applied to cell cultures. In ligustrazine research, this method can be used to observe changes in protein distribution within a cell upon treatment. For example, it could be used to track the translocation of a transcription factor from the cytoplasm to the nucleus, providing spatial context to the findings from Western blotting.
Table 1: Application of Western Blotting in Ligustrazine Research
| Research Area | Target Proteins Analyzed | Key Findings |
|---|---|---|
| Colorectal Cancer | Apoptosis-associated proteins | Ligustrazine regulates the expression of proteins in a mitochondrial-dependent apoptotic pathway. amegroups.org |
| Allergic Asthma | Phosphodiesterases (PDEs), including PDE4 | Ligustrazine treatment is associated with reduced expression of PDEs in lung tissue. nih.gov |
| Acute Lung Injury | BCL2L1, JAK2, CDK2, HIF1A, CCNA2, JAK2/STAT3 pathway proteins | Ligustrazine alleviates apoptosis and downregulates the expression of key target proteins. researchgate.net |
ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In research involving this compound, ELISA is a vital tool for measuring the concentrations of various cytokines and enzymes in biological fluids and cell culture supernatants. For example, it has been used to determine the activity of caspase 8 and caspase 3, key enzymes in the apoptotic pathway, in human lung cancer cells treated with ligustrazine. nih.govamegroups.org Additionally, ELISA has been employed to measure serum IgE levels in a rat model of allergic asthma to assess the anti-inflammatory effects of ligustrazine. nih.gov This technique is highly sensitive and specific, making it suitable for quantifying changes in protein levels that are indicative of ligustrazine's biological activity. mybiosource.com
Table 2: Use of ELISA in this compound Studies
| Study Focus | Analyte Measured | Sample Type | Notable Results |
|---|---|---|---|
| Lung Cancer Apoptosis | Caspase 8, Caspase 3 | Cell Lysate | Ligustrazine increased the activity of caspase 8 and caspase 3 in a dose-dependent manner. nih.govamegroups.org |
| Allergic Asthma | Immunoglobulin E (IgE) | Serum | Ligustrazine treatment led to a reduction in serum IgE levels in an animal model. nih.gov |
| Postoperative Peritoneal Adhesion | IFN-γ, IL-12, IL-4, IL-6 | Cecum Tissue and Serum | Ligustrazine nanoparticles helped maintain the Th1/Th2 balance by modulating cytokine levels. nih.gov |
Quantitative Real-Time PCR (qRT-PCR)
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful technique used to measure the amount of a specific RNA. nih.govnih.gov This method allows researchers to determine the level of gene expression by quantifying the amount of messenger RNA (mRNA) transcribed from a gene. In the study of this compound, qRT-PCR is instrumental in understanding how the compound modulates cellular functions at the genetic level. For instance, it has been used to detect the expression of Fas and Fas-L at the gene level in A549 lung cancer cells, revealing that ligustrazine upregulates these components of the death receptor pathway. nih.govamegroups.org Similarly, the expression of phosphodiesterases in the lung tissue of asthmatic rats was evaluated using qPCR, demonstrating that ligustrazine's therapeutic effect is associated with decreased PDE expression at the mRNA level. nih.gov This technique provides quantitative data that complements protein expression analyses like Western blotting. oaepublish.com
Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is an advanced analytical technique that measures the mass-to-charge ratio of ions with high precision, allowing for the determination of the elemental composition of a molecule. measurlabs.com In the context of this compound research, HR-MS, often coupled with liquid chromatography (LC-MS), is invaluable for pharmacokinetic studies, metabolite identification, and quantitative analysis in complex biological matrices. gcms.cz For example, liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC/LTQ-Orbitrap MS) has been used to examine the fragmentation patterns and identify the metabolites of a novel ligustrazine derivative in rats. nih.gov Another study utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the sensitive and selective determination of ligustrazine in rat serum. researchgate.netakjournals.comakjournals.com These applications are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of ligustrazine and its derivatives.
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation, identification, and quantification of chemical compounds. researchgate.net In this compound research, HPLC is widely used for the determination of ligustrazine in various formulations and biological samples, such as human plasma. nih.gov For instance, a high-performance liquid chromatographic method was developed for the determination of ligustrazine in human plasma, which is essential for pharmacokinetic studies. nih.gov HPLC is also used for quality control to ensure the purity of this compound in experimental preparations. selleckchem.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, providing reliable and reproducible quantitative data. nih.gov
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. abcam.comabcam.comaatbio.com The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. abcam.comnih.gov This method is extensively used in this compound research to evaluate its effects on the viability of various cell types. For example, the MTT kit has been used to detect the survival rate of human lung cancer A549 cells after treatment with different concentrations of ligustrazine. amegroups.org Studies have also shown that ligustrazine can enhance the viability of retinal ganglion cells that have undergone ischemia/reperfusion injury. nih.gov The results of the MTT assay provide crucial information on the dose-dependent effects of ligustrazine on cell survival.
Table 3: Application of MTT Assay in Ligustrazine Studies
| Cell Line / Model | Purpose of Assay | Outcome |
|---|---|---|
| A549 (Human Lung Cancer) | To assess cytotoxicity | Ligustrazine decreased the survival rate of A549 cells in a dose-dependent manner. amegroups.org |
| RGC-5 (Retinal Ganglion Cells) | To evaluate protective effects against I/R injury | Low-concentration ligustrazine significantly enhanced cell viability. nih.gov |
| SW480 and CT26 (Colorectal Cancer) | To determine inhibitory effects on proliferation | Ligustrazine showed significant inhibitory effects on the proliferation of these cells. amegroups.org |
Hoechst Staining and Annexin V-FITC/PI Staining for Apoptosis
Hoechst staining is a technique that uses fluorescent dyes, such as Hoechst 33342 or Hoechst 33258, to stain DNA in living or fixed cells. nih.govmedchemexpress.com In apoptotic cells, the chromatin condenses, leading to more intense staining compared to normal cells. This morphological change allows for the identification and quantification of apoptotic cells, often visualized using fluorescence microscopy. thermofisher.com
Annexin V-FITC/PI staining is a widely used method for detecting apoptosis by flow cytometry. researchgate.net This assay utilizes the property of apoptotic cells to translocate phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC), which then binds to the exposed PS on apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with a compromised membrane. This dual-staining method allows for the differentiation between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). In ligustrazine research, this technique has been instrumental in demonstrating the pro-apoptotic effects of the compound on various cancer cell lines, such as A549 and SW480 cells, in a dose-dependent manner. amegroups.orgnih.govamegroups.org
Computational and Bioinformatics Approaches
Modern pharmacological research on this compound increasingly utilizes computational and bioinformatics methods to elucidate its complex mechanisms of action. These approaches, including network pharmacology and metabolomics, allow for a systems-level understanding of how the compound interacts with biological networks and influences metabolic pathways.
Network Pharmacology
Network pharmacology is a powerful in-silico method used to investigate the multifaceted interactions between drugs, biological targets, and diseases. This approach assumes that the therapeutic effects of compounds like ligustrazine often arise from their ability to modulate multiple targets within a complex biological network rather than acting on a single target.
In the context of this compound research, network pharmacology has been applied to identify potential therapeutic targets and signaling pathways across various conditions. For instance, in studies related to neuropathic pain, network pharmacology analysis revealed that ligustrazine possesses multi-target properties. nih.govpreprints.org One such study, which also involved sinomenine, identified six key shared pain-related targets: CA2, MPO, HTR6, MAOA, GSK3B, and BDKRB2. nih.gov Beyond these, ligustrazine was found to have 16 distinct pain-related targets. preprints.org
Research into acute lung injury (ALI) has also benefited from this approach. A network pharmacology analysis identified 16 critical targets for ligustrazine in the context of ALI, including BCL2L1, JAK2, CDK2, HIF1A, and CCNA2. The study suggested that ligustrazine exerts its therapeutic effects by modulating pathways associated with inflammation, cell cycle, apoptosis, and oxidative stress. Specifically, the regulation of the JAK2/STAT3 signaling pathway was highlighted as a key mechanism.
Furthermore, the application of network pharmacology in gastric cancer research identified 14 potential therapeutic targets for tetramethylpyrazine (ligustrazine). nih.gov Functional annotation of these targets showed their involvement in hormone metabolism, drug metabolism, and signal transduction. nih.gov Among these, the key genes ELANE and MPO were found to be significantly associated with immune cell infiltration and patient survival outcomes. nih.gov
These studies collectively demonstrate the utility of network pharmacology in building a comprehensive picture of ligustrazine's mechanism of action, moving beyond a one-drug, one-target paradigm to a more holistic network-based understanding.
Table 1: Selected Key Targets of Ligustrazine Identified Through Network Pharmacology
| Condition Studied | Key Targets Identified | Implicated Signaling Pathways/Mechanisms | Reference |
|---|---|---|---|
| Neuropathic Pain | CA2, MPO, HTR6, MAOA, GSK3B, BDKRB2 | Pain signaling, Tyrosine metabolism, Phenylalanine metabolism | nih.gov |
| Acute Lung Injury (ALI) | BCL2L1, JAK2, CDK2, HIF1A, CCNA2 | Inflammation, Apoptosis, Cell Cycle, Oxidative Stress, JAK/STAT signaling |
Metabolomics
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In drug research, it provides a functional readout of the physiological state of a biological system, offering insights into how a compound alters metabolic pathways.
Metabolomics studies have been integrated with network pharmacology to further clarify the mechanisms of ligustrazine. In a study on neuropathic pain, researchers used metabolomics to analyze changes in plasma and cerebrospinal fluid (CSF) after treatment with ligustrazine and sinomenine. nih.govnih.gov The analysis identified 54 differential metabolites in plasma and 17 in CSF that were associated with the intervention. nih.govnih.gov By integrating these findings with network pharmacology data, the study identified tyrosine metabolism, phenylalanine metabolism, and arginine and proline metabolism as key pathways underlying the therapeutic effects. nih.govnih.gov The results suggested that ligustrazine may primarily influence tyrosine metabolism in the CSF and phenylalanine metabolism in the plasma. nih.govpreprints.org
Research on a novel ligustrazine derivative, (3,5,6-Trimethylpyrazin-2-yl)methyl(E)-3-(4-((3,5,6-trimethylpyrazin-2-l)methoxy)phenyl)acrylate (T-CA), employed metabolomics to identify its metabolites in rats. mdpi.com This study identified five different metabolites, including three phase I and two phase II metabolites. The metabolic pathways involved were determined to be hydrolysis (rupture of ether and ester bonds), oxidation, and reduction. mdpi.com Notably, one of the metabolites (M2) showed significant neuroprotective activity, comparable to the parent drug, highlighting that the therapeutic action of a compound can be contributed by its metabolites. mdpi.com
These findings underscore the importance of metabolomics in understanding the downstream biochemical effects of this compound and its derivatives, providing a crucial link between drug administration and phenotypic outcomes.
Table 2: Summary of Metabolomics Findings in Ligustrazine Research
| Study Context | Biological Sample | Key Findings | Implicated Metabolic Pathways | Reference |
|---|---|---|---|---|
| Neuropathic Pain | Plasma, Cerebrospinal Fluid (CSF) | Identified 54 differential metabolites in plasma and 17 in CSF. | Tyrosine metabolism, Phenylalanine metabolism, Arginine and proline metabolism | nih.govnih.gov |
Future Directions and Research Gaps for Ligustrazine Hydrochloride
Ligustrazine, or tetramethylpyrazine (TMP), is a bioactive alkaloid compound originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong). patsnap.comnih.gov Its hydrochloride salt, ligustrazine hydrochloride, has been the subject of extensive research, primarily for its therapeutic potential in cardiovascular and cerebrovascular diseases. patsnap.com Despite promising preclinical and some clinical findings, significant research gaps remain. Future investigations must focus on refining the understanding of its molecular actions, overcoming its pharmaceutical limitations, and validating its clinical efficacy through rigorous studies to realize its full therapeutic potential.
Q & A
Q. What analytical techniques are recommended for structural characterization of ligustrazine hydrochloride (LH) compared to its base form?
- Methodological Answer : LH can be distinguished from ligustrazine via nuclear magnetic resonance (NMR) and X-ray crystallography to confirm the presence of the hydrochloride moiety. Structural differences include additional peaks in -NMR spectra corresponding to HCl integration and changes in crystallographic packing . Infrared spectroscopy (IR) can further validate salt formation by identifying shifts in N–H and Cl–H stretching vibrations.
Q. How can researchers optimize the extraction of LH from natural sources like Ligusticum chuanxiong?
- Methodological Answer : Ultrasonic-assisted extraction (UAE) with orthogonal design optimization is effective. Key parameters include solvent composition (30% ethanol with 0.1M HCl), extraction time (60 minutes), and solvent-to-solid ratio (10:1 mL/g). High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm is recommended for quantification .
Q. What in vitro assays are suitable for evaluating LH's antiplatelet activity?
- Methodological Answer : Platelet-rich plasma (PRP) assays using adenosine diphosphate (ADP) or collagen as agonists can measure aggregation inhibition. Flow cytometry for P-selectin expression and Western blotting for Akt pathway suppression (e.g., phosphorylation levels of Akt and GSK-3β) provide mechanistic insights .
Q. Which HPLC parameters are validated for quantifying LH in biological matrices like aqueous humor?
- Methodological Answer : Use a reversed-phase C18 column (4.6 × 150 mm, 5 µm), mobile phase of methanol:water (30:70, v/v) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min, and detection at 295 nm. Validation should include linearity (0.1–10 µg/mL), precision (RSD < 2%), and recovery (>95%) .
Advanced Research Questions
Q. How to design pharmacokinetic studies for LH in ocular applications?
- Methodological Answer : Use microdialysis probes in rabbit aqueous humor for real-time sampling. Pharmacokinetic parameters (C, t, AUC) should be calculated via non-compartmental analysis. A thermosensitive in situ gel formulation can prolong ocular residence time, requiring stability testing under physiological pH (7.4) and temperature (34°C) .
Q. How to address batch-to-batch consistency challenges in LH-containing formulations?
- Methodological Answer : Employ chromatographic fingerprinting with caution:
- Inclusion Mode : Include LH as a fingerprint peak but use similarity indices (e.g., congruence coefficient) adjusted for peak area weighting.
- Exclusion Mode : Exclude LH and focus on minor peaks (e.g., salvianolic acids) for consistency evaluation. Multivariate statistics (PCA or PLS-DA) can resolve batch variability .
Q. What experimental models are appropriate for studying LH's anti-skin-aging effects?
- Methodological Answer : UVA-irradiated human dermal fibroblasts (HDFs) can model photoaging. Key endpoints include β-galactosidase activity (senescence marker), ROS quantification (DCFH-DA assay), and qPCR for MMP-1/3. LH at 40 mg/mL (5-day treatment) significantly reduces p53 and MMP-1/3 expression .
Q. How to evaluate synergistic effects of LH in combination therapies (e.g., with Salvia miltiorrhiza)?
- Methodological Answer : Use isobolographic analysis or Chou-Talalay combination index (CI) in vitro. In vivo, meta-analyses of randomized controlled trials (RCTs) can assess efficacy (OR = 3.88 for angina) and lipid modulation (e.g., LDL reduction: MD = -0.74, 95% CI: -0.94 to -0.55). Stratify results by dosage (10 mL/day IV) and treatment duration (7–14 days) .
Q. How to resolve contradictions in LH's anti-inflammatory mechanisms across studies?
- Methodological Answer : Discrepancies in TRAF6/c-JUN/NFκB vs. Akt pathways may arise from cell-specific responses. Use siRNA knockdown or CRISPR-edited cell lines to isolate targets. Dose-response studies (e.g., 10–100 µg/mL) and pathway-specific inhibitors (e.g., LY294002 for Akt) can clarify dominant mechanisms .
Q. How to integrate Quality-by-Design (QbD) principles into LH formulation development?
- Methodological Answer : Apply risk analysis (fishbone diagram) and central composite design to optimize water-precipitation steps. Critical parameters include pH (4.0–5.0), temperature (25–40°C), and stirring rate (100–200 rpm). Design space validation should ensure particle size (<1 µm) and stability (≥12 months at 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
